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  • Product: 2-Amino-3-bromo-5-nitrobenzoic acid
  • CAS: 773108-00-2

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Solubility Profile & Solvent Selection for 2-Amino-3-bromo-5-nitrobenzoic Acid

[1] Executive Summary This technical guide addresses the solubility behavior of 2-Amino-3-bromo-5-nitrobenzoic acid (CAS: 773108-00-2), a critical intermediate in the synthesis of quinazolinone-based pharmaceuticals and...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide addresses the solubility behavior of 2-Amino-3-bromo-5-nitrobenzoic acid (CAS: 773108-00-2), a critical intermediate in the synthesis of quinazolinone-based pharmaceuticals and agrochemicals.[1] While direct experimental solubility datasets for this specific isomer are often proprietary, this guide synthesizes structural analysis with field-proven protocols to establish a predictive solubility profile.[1]

We provide a rigorous framework for researchers to:

  • Predict solubility trends based on molecular topology and functional group interaction.

  • Determine precise solubility limits using a self-validating "Shake-Flask" protocol.

  • Model thermodynamic parameters (

    
    , 
    
    
    
    ) to optimize recrystallization and reaction yields.

Physicochemical Profile & Structural Analysis

Understanding the solubility of 2-Amino-3-bromo-5-nitrobenzoic acid requires analyzing its competing functional groups. The molecule exhibits a "push-pull" electronic structure that dictates its interaction with solvents.[1]

Molecular Topology[1]
  • Core Scaffold: Benzoic acid (Polar, H-bond donor/acceptor).[1]

  • Ortho-Amino Group (-NH₂): Capable of intramolecular Hydrogen bonding with the carboxylic acid carbonyl, potentially reducing solubility in non-polar solvents by "locking" the polarity.[1]

  • Meta-Bromo Group (-Br): Lipophilic domain; enhances solubility in halogenated solvents (DCM) and moderately polar esters (Ethyl Acetate).[1]

  • Para-Nitro Group (-NO₂): Strong electron-withdrawing group; increases the acidity of the carboxylic proton and enhances interaction with polar aprotic solvents (DMSO, DMF).[1]

Predicted Solubility Ranking

Based on the Hansen Solubility Parameters (HSP) of structurally related analogues (e.g., 3,5-dinitrobenzoic acid, 2-amino-5-bromobenzoic acid), we establish the following solubility hierarchy:

Solvent ClassRepresentative SolventsPredicted SolubilityInteraction Mechanism
Polar Aprotic DMSO, DMF, NMPVery High Dipole-dipole & H-bond acceptance disrupts crystal lattice.[1]
Polar Protic Methanol, EthanolHigh Solvation of -COOH and -NO₂ via H-bonding.[1]
Esters/Ketones Ethyl Acetate, AcetoneModerate Good for recrystallization (high ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

coefficient).
Halogenated Dichloromethane (DCM)Low-Moderate Interaction with -Br group; limited by -NO₂ polarity.[1]
Hydrocarbons Hexane, TolueneInsoluble Lack of polar interactions to overcome lattice energy.[1]

Experimental Protocol: Solubility Determination

Since specific literature data for CAS 773108-00-2 is sparse, researchers must generate their own saturation data.[1] The following protocol is the industry standard for generating thermodynamic solubility curves (e.g., for Apelblat modeling).

The "Shake-Flask" Equilibrium Method

Objective: Determine the mole fraction solubility (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) at temperatures 

to

K.

Materials:

  • Analyte: 2-Amino-3-bromo-5-nitrobenzoic acid (Purity >98%).[1][2]

  • Solvents: HPLC grade (Methanol, Ethanol, Acetone, Ethyl Acetate).[1]

  • Equipment: Temperature-controlled orbital shaker (

    
     K), 0.45 
    
    
    
    m PTFE syringe filters, HPLC-UV or Gravimetric balance.

Workflow Diagram:

SolubilityProtocol Start Start: Weigh Excess Solid Mix Add Solvent & Seal (Vial saturated) Start->Mix Equilibrate Agitate at Const. T (24-48 Hours) Mix->Equilibrate Settle Phase Separation (Settle 2 hrs) Equilibrate->Settle Filter Isothermal Filtration (0.45 µm PTFE) Settle->Filter Analyze Quantification (HPLC or Gravimetric) Filter->Analyze Calc Calculate Mole Fraction (x) Analyze->Calc

Figure 1: Step-by-step workflow for determining thermodynamic solubility.

Quantification Methods

Method A: Gravimetric (High Solubility > 10 mg/mL)

  • Pipette a known volume (

    
    ) of filtrate into a pre-weighed dish (
    
    
    
    ).
  • Evaporate solvent under vacuum at 40°C.[1]

  • Dry residue to constant weight (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ).
    
  • Calculate solubility ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (g/L).
    

Method B: HPLC-UV (Low Solubility < 10 mg/mL)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase: Acetonitrile : Water (0.1% H3PO4) [60:40 v/v].[1]

  • Detection: 254 nm (aromatic ring absorption).[1]

  • Standard Curve: Prepare 5-point calibration using DMSO stock solution.[1]

Thermodynamic Modeling Framework

Once experimental data is collected, fitting it to mathematical models is essential for process interpolation.[1]

The Modified Apelblat Equation

This semi-empirical model correlates mole fraction solubility (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) with temperature (

) and is highly accurate for benzoic acid derivatives.


  • A, B, C: Empirical parameters derived from multivariate regression.

  • Utility: Allows prediction of solubility at any temperature within the measured range.[1]

Thermodynamic Parameters

Using the Van't Hoff analysis, we can derive the enthalpy (


) and entropy (

) of dissolution:

ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">



  • Interpretation:

    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       (Endothermic):  Solubility increases with temperature (Typical for this compound).
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      :  Spontaneous dissolution.
      
    • Process Implication: If ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       is large and positive, cooling crystallization will yield high recovery rates.
      

Practical Applications: Solvent Selection Strategy

For process chemists, selecting the right solvent system is a balance between solubility power and recovery yield.[1]

Recrystallization Strategy
  • Solvent: Ethanol or Ethyl Acetate (High solubility at boiling point).[1]

  • Anti-Solvent: Water or Hexane (Low solubility at all temps).[1]

  • Procedure: Dissolve crude 2-Amino-3-bromo-5-nitrobenzoic acid in refluxing Ethanol. Slowly add warm Water until turbidity persists.[1][3] Cool slowly to 4°C.

Reaction Solvent Choice
  • Nucleophilic Substitution: Use DMF or DMSO if the reaction requires the carboxylate anion to be naked/reactive.[1]

  • Bromination/Nitration: Use Acetic Acid or Sulfuric Acid (Common synthesis media where the product precipitates upon dilution with water).[1]

Decision Tree for Solvent Selection:

SolventSelection Start Select Solvent Purpose Purpose Reaction or Purification? Start->Purpose Reaction Reaction Medium Purpose->Reaction Purify Recrystallization Purpose->Purify HighT High Temp (>100°C)? Reaction->HighT DMF Use DMF/DMSO (High Sol, High BP) HighT->DMF Yes AcAcid Use Acetic Acid (Med Sol, Med BP) HighT->AcAcid No Polarity Is Impurity Polar? Purify->Polarity Ethanol Use Ethanol/Water (Anti-solvent method) Polarity->Ethanol Yes (Salts) EtOAc Use EtOAc/Hexane (For non-polar impurities) Polarity->EtOAc No (Tars)

Figure 2: Decision matrix for selecting solvents based on process requirements.[1]

References

  • BenchChem. Solubility of 2-Amino-5-nitrobenzoic Acid in Organic Solvents: An In-depth Technical Guide. Retrieved from .[1]

  • ChemicalBook. 2-Amino-3-bromo-5-nitrobenzoic acid (CAS 773108-00-2) Product & Synthesis Information. Retrieved from .[1]

  • National Institutes of Health (NIH). PubChem Compound Summary: 2-Amino-5-bromo-3-nitrobenzoic acid (Isomer Comparison).[1] Retrieved from .[1]

  • Organic Syntheses. Synthesis of 2-Amino-5-bromobenzaldehyde (Related Structure Purification). Org. Synth. 2012, 89, 307-314.[1] Retrieved from .[1]

  • International Journal of New Chemistry. Thermodynamic analysis and Apelblat modeling of benzoic acid derivatives. Int. J. New.[1] Chem., 2025.[1][3][4] Retrieved from .[1]

Disclaimer: This guide is for research purposes. Always consult the specific Safety Data Sheet (SDS) for CAS 773108-00-2 before handling.

Sources

Protocols & Analytical Methods

Method

Synthesis of Quinazoline Derivatives from 2-Amino-3-bromo-5-nitrobenzoic Acid: An Application Note and Protocol Guide

Introduction: The Quinazoline Scaffold in Medicinal Chemistry Quinazoline and its derivatives represent a cornerstone in the field of medicinal chemistry, forming the structural core of a multitude of pharmacologically a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

Quinazoline and its derivatives represent a cornerstone in the field of medicinal chemistry, forming the structural core of a multitude of pharmacologically active compounds.[1][2] These bicyclic heterocyclic systems, composed of a benzene ring fused to a pyrimidine ring, are privileged scaffolds due to their ability to interact with a wide range of biological targets.[3] The therapeutic applications of quinazoline-containing molecules are extensive, encompassing roles as anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive agents.[4][5] The strategic functionalization of the quinazoline ring system allows for the fine-tuning of a compound's biological activity, making the development of efficient and versatile synthetic routes a critical endeavor for drug discovery and development professionals.[5]

This technical guide provides a detailed exploration of synthetic pathways to quinazoline derivatives, commencing with the highly functionalized starting material, 2-amino-3-bromo-5-nitrobenzoic acid. The presence of an amino group, a carboxylic acid, a bromine atom, and a nitro group on the phenyl ring offers a rich platform for diverse chemical transformations, enabling the synthesis of a wide array of substituted quinazolines. We will delve into established protocols, such as the Niementowski reaction, and discuss modern adaptations that enhance efficiency and yield. The causality behind experimental choices will be elucidated, providing researchers with the foundational knowledge to adapt and troubleshoot these synthetic strategies.

Core Synthetic Strategies

The synthesis of quinazoline derivatives from 2-amino-3-bromo-5-nitrobenzoic acid can be approached through several strategic disconnections. The most direct and classical approach involves the formation of the pyrimidine ring by cyclization with a one-carbon or multi-carbon component.

Diagram: Synthetic Pathways from 2-Amino-3-bromo-5-nitrobenzoic Acid

G A 2-Amino-3-bromo-5-nitrobenzoic Acid B 6-Bromo-8-nitroquinazolin-4(3H)-one A->B Niementowski Reaction (e.g., Formamide) C 2-Substituted-6-bromo-8-nitroquinazolin-4(3H)-ones A->C Cyclocondensation (e.g., Orthoesters, Nitriles) D 2,3-Disubstituted-6-bromo-8-nitro-2,3-dihydroquinazolin-4(1H)-ones A->D Three-Component Reaction (Amide formation followed by cyclization with aldehydes)

Caption: Key synthetic routes to quinazoline derivatives from 2-amino-3-bromo-5-nitrobenzoic acid.

Protocol 1: Synthesis of 6-Bromo-8-nitroquinazolin-4(3H)-one via the Niementowski Reaction

The Niementowski reaction is a classical and straightforward method for the synthesis of 4(3H)-quinazolinones from anthranilic acids and amides.[1][6] This thermal condensation proceeds through the formation of an N-acylanthranilamide intermediate, which subsequently undergoes intramolecular cyclodehydration.[7] Formamide is commonly employed as both a reactant and a solvent in this one-pot synthesis.[8]

Rationale for Experimental Choices:
  • Excess Formamide: Using formamide in excess ensures it acts as a solvent and drives the reaction to completion.

  • High Temperature: The reaction requires significant thermal energy to overcome the activation barrier for both the initial acylation and the subsequent cyclization. The electron-withdrawing nitro and bromo groups on the anthranilic acid may necessitate slightly higher temperatures or longer reaction times compared to unsubstituted anthranilic acid.

  • Microwave Irradiation (Alternative): Microwave-assisted synthesis offers a significant advantage by dramatically reducing reaction times and often improving yields.[3][9] The rapid and uniform heating provided by microwaves can efficiently promote the necessary bond formations.[9]

Materials and Reagents:
  • 2-Amino-3-bromo-5-nitrobenzoic acid

  • Formamide

  • Ethanol (for recrystallization)

  • Standard laboratory glassware

  • Heating mantle or oil bath

  • (Optional) Microwave reactor

Experimental Procedure (Conventional Heating):
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-bromo-5-nitrobenzoic acid (10 mmol) and formamide (50 mmol, 5 equivalents).

  • Heating: Heat the reaction mixture to 150-160°C with continuous stirring for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (100 mL) with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude product from ethanol to afford pure 6-bromo-8-nitroquinazolin-4(3H)-one.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Procedure (Microwave-Assisted):
  • Reaction Setup: In a microwave-safe reaction vessel, combine 2-amino-3-bromo-5-nitrobenzoic acid (1 mmol) and formamide (5 mmol).

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate the mixture at a constant temperature of 170°C for 10-15 minutes.

  • Work-up and Purification: Follow steps 3-6 from the conventional heating procedure.

Data Presentation: Comparison of Synthetic Methods
MethodTemperature (°C)Reaction TimeTypical Yield (%)Reference
Conventional Heating150-1604-6 hours60-75[8]
Microwave Irradiation17010-15 minutes80-90[6][9]

Protocol 2: Synthesis of 2-Substituted-6-bromo-8-nitroquinazolin-4(3H)-ones

To introduce substituents at the 2-position of the quinazolinone core, the Niementowski reaction can be adapted by replacing formamide with other amides or by employing a two-step process involving cyclization with orthoesters or nitriles.

Method A: Cyclocondensation with Orthoesters

The reaction of anthranilic acids with orthoesters in the presence of a catalyst provides an efficient route to 2-substituted quinazolin-4(3H)-ones. This method avoids the high temperatures often required for the classical Niementowski reaction with higher amides.

Rationale for Experimental Choices:
  • Triethyl Orthoformate: This reagent serves as the source of the C2-carbon and the ethyl group for the initial esterification.

  • Ammonium Acetate: Acts as the nitrogen source for the formation of the pyrimidine ring.

  • Microwave Irradiation: As with the Niementowski reaction, microwave heating can significantly accelerate this condensation.

Experimental Procedure:
  • Reaction Mixture: In a microwave-safe vessel, combine 2-amino-3-bromo-5-nitrobenzoic acid (1 mmol), triethyl orthoformate (3 mmol), and ammonium acetate (2 mmol).

  • Microwave Irradiation: Irradiate the mixture in a microwave reactor at 120°C for 20-30 minutes.

  • Work-up and Purification: After cooling, add water to the reaction mixture and collect the precipitate by filtration. Purify the crude product by column chromatography on silica gel or by recrystallization.

Method B: Reaction with Nitriles

The reaction of 2-aminobenzoic acids with nitriles, often catalyzed by a Lewis acid or Brønsted acid, provides another versatile route to 2-substituted quinazolin-4(3H)-ones.

Rationale for Experimental Choices:
  • p-Toluenesulfonic acid (p-TSA): A strong Brønsted acid that catalyzes the addition of the amino group to the nitrile and the subsequent cyclization.

  • High-Boiling Solvent: A solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is often used to achieve the necessary reaction temperature.

Experimental Procedure:
  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-3-bromo-5-nitrobenzoic acid (1 mmol) and the desired nitrile (1.2 mmol) in DMF (5 mL).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol).

  • Heating: Heat the reaction mixture at 140-150°C for 8-12 hours.

  • Work-up and Purification: Cool the reaction to room temperature, pour into water, and collect the precipitate. Purify by column chromatography or recrystallization.

Protocol 3: Three-Component Synthesis of 2,3-Disubstituted-6-bromo-8-nitro-2,3-dihydroquinazolin-4(1H)-ones

A highly efficient and atom-economical approach to quinazoline derivatives is through multi-component reactions. The condensation of a 2-aminobenzamide, an aldehyde, and a primary amine can lead to the formation of 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-ones. This requires the initial conversion of the starting carboxylic acid to the corresponding amide.

Step 1: Synthesis of 2-Amino-3-bromo-5-nitrobenzamide
  • Acid Chloride Formation: To a solution of 2-amino-3-bromo-5-nitrobenzoic acid (10 mmol) in anhydrous dichloromethane (50 mL), add oxalyl chloride (12 mmol) and a catalytic amount of DMF (2-3 drops) at 0°C. Stir the mixture at room temperature for 2 hours.

  • Amidation: Cool the reaction mixture back to 0°C and bubble ammonia gas through the solution for 30 minutes, or add a solution of aqueous ammonia (28%, 20 mL) and stir vigorously for 1 hour.

  • Isolation: Collect the precipitated solid by filtration, wash with water and cold dichloromethane, and dry under vacuum to yield 2-amino-3-bromo-5-nitrobenzamide.

Step 2: Cyclocondensation
  • Reaction Mixture: In a suitable solvent such as ethanol or acetonitrile, dissolve 2-amino-3-bromo-5-nitrobenzamide (1 mmol), an aromatic or aliphatic aldehyde (1.1 mmol), and a primary amine (1.1 mmol).

  • Catalysis: Add a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃, 5 mol%) or a Brønsted acid (e.g., acetic acid, 10 mol%).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60°C) for 12-24 hours.

  • Work-up and Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Diagram: Mechanism of Three-Component Synthesis

G A 2-Amino-3-bromo-5-nitrobenzamide D Iminium Intermediate A->D Nucleophilic attack B Aldehyde B->D C Primary Amine C->D E 2,3-Disubstituted-6-bromo-8-nitro-2,3-dihydroquinazolin-4(1H)-one D->E Intramolecular Cyclization

Caption: Simplified mechanism for the three-component synthesis of dihydroquinazolinones.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and widely cited synthetic methodologies in heterocyclic chemistry. To ensure the successful synthesis and validation of the target compounds, the following practices are essential:

  • Purity of Starting Materials: Ensure the 2-amino-3-bromo-5-nitrobenzoic acid is of high purity. Impurities can lead to side reactions and lower yields.

  • Anhydrous Conditions: For reactions involving acid chlorides or moisture-sensitive catalysts, the use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) is crucial.

  • Reaction Monitoring: Regularly monitor the progress of the reaction using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent the formation of degradation products.

  • Spectroscopic Characterization: Unambiguously confirm the structure of the final products using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Comparison of the obtained data with literature values for analogous compounds can further validate the structures.

Conclusion

The synthesis of quinazoline derivatives from 2-amino-3-bromo-5-nitrobenzoic acid provides a versatile platform for the generation of novel compounds with potential therapeutic applications. The protocols detailed in this guide, from the classical Niementowski reaction to modern multi-component strategies, offer researchers a range of options to access diverse quinazoline scaffolds. By understanding the underlying chemical principles and the rationale behind the experimental choices, scientists can effectively apply and adapt these methods to advance their research in drug discovery and development.

References

  • Niementowski, S. (1895). Synthesen von Chinazolinverbindungen. Journal für Praktische Chemie, 51(1), 564–572.
  • Williamson, T. A. (1957). The chemistry of quinazoline. In R. C. Elderfield (Ed.), Heterocyclic Compounds (Vol. 6, pp. 324–376). John Wiley & Sons.
  • Khajavi, M. S., Afshani, P., & Rad Moghadam, K. (1998). Microwave Irradiation Promoted the Niementowski Reaction Preparation of Substituted Quinazolinones and Quinolines. Journal of Chemical Research, Synopses, (6), 310-311.
  • Al-Otaibi, E. A., Al-Zahrani, A. M., & El-Brollosy, N. R. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules, 25(23), 5678.
  • The Medicinal Functionality of Quinazolines. (2022). Journal of Pharmaceutical Negative Results, 13(Special Issue 6), 1736-1744.
  • Asif, M. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Chemistry & Biology Interface, 10(4), 221-243.
  • Deulkar, A. (2025). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Medicinal Organic Chemistry, 8(1), 281-290.
  • Arachchige, P. T. K., & Yi, C. S. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reactions. Organic Letters, 21(9), 3337–3341.
  • Niementowski quinazoline synthesis. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Mir, E., Mollashahi, E., & Marandi, G. (2018). Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones Using Carboxylic Acids as Catalyst.
  • Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Application Note: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid and Formamide. (2025). BenchChem.
  • Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. (2011). International Journal of Pharmacy and Pharmaceutical Sciences, 3(Suppl 4), 175-179.
  • Synthesis of 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). Scientific Reports, 14(1), 15832.
  • NOVEL 6,8-DIBROMO-4(3H)-QUINAZOLINONE DERIVATIVES OF PROMISING ANTI-INFLAMMATORY AND ANALGESIC PROPERTIES. (2004). Egyptian Journal of Biomedical Sciences, 16(1), 159-173.
  • A one-step method was developed to obtain quinazolin-4-one a through the condensation of anthranilic acid and formamide using Wood's alloy at an optimal reaction temperature of 130-135 ºС for 2 hours. (2023). E3S Web of Conferences, 400, 01007.
  • Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. (2015). Molecules, 20(8), 14844–14865.
  • Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). Molecules, 28(23), 7919.
  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. (2023). Journal of the Brazilian Chemical Society, 34(11), 2256-2281.

Sources

Application

Introduction: Unlocking the Potential of a Multifaceted Building Block

An Application Guide to the Strategic Synthesis of Heterocycles from 3-Bromo-5-nitroanthranilic Acid In the landscape of medicinal chemistry and materials science, the design and synthesis of novel heterocyclic scaffolds...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Synthesis of Heterocycles from 3-Bromo-5-nitroanthranilic Acid

In the landscape of medicinal chemistry and materials science, the design and synthesis of novel heterocyclic scaffolds remain a cornerstone of innovation. 3-Bromo-5-nitroanthranilic acid is a deceptively simple starting material that offers a remarkable convergence of reactive sites, making it a powerful precursor for a diverse array of complex molecular architectures. Its strategic utility stems from the orthogonal reactivity of its functional groups: the classic anthranilic acid core (a vicinal amino-carboxyl arrangement), a synthetically versatile aryl bromide, and an electron-deficient aromatic ring, courtesy of the strongly deactivating nitro group.

This guide provides an in-depth exploration of cyclization strategies that leverage the unique chemical personality of 3-Bromo-5-nitroanthranilic acid. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed to be self-validating systems, grounded in established chemical principles and supported by authoritative literature.

The core structure presents four primary points of reactivity, each of which can be selectively addressed to achieve desired synthetic outcomes. The interplay between the electron-withdrawing bromo and nitro groups significantly modulates the nucleophilicity of the amine and the electrophilicity of the aromatic ring, a critical consideration in planning any synthetic sequence.

Caption: A diagram illustrating the key reactive centers on the 3-Bromo-5-nitroanthranilic acid scaffold.

Part 1: Cyclization via the Anthranilic Acid Core: The Gateway to Quinazolinones

The most direct cyclization strategies engage the vicinal amino and carboxylic acid functionalities. These methods are foundational for the synthesis of quinazolinones and related benzoxazinones, privileged structures in pharmacology. The strong electron-withdrawing nature of the nitro group diminishes the nucleophilicity of the amino group, often necessitating more forcing conditions (e.g., higher temperatures or acid catalysis) compared to unsubstituted anthranilic acid.

Method A: One-Pot Synthesis of 6-Bromo-8-nitro-4(3H)-quinazolinone

This approach, adapted from the classic Niementowski reaction, involves the condensation of the anthranilic acid with formamide. Here, formamide serves as both the reagent and a high-boiling polar solvent, facilitating the necessary dehydration and cyclization steps.[1][2]

Reaction Principle: The synthesis begins with the formation of an N-formyl intermediate, which subsequently undergoes intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the carboxylic acid (or its activated form), followed by dehydration to yield the quinazolinone ring system.

G Figure 2: Workflow for Quinazolinone Synthesis reagents Combine 3-Bromo-5-nitroanthranilic acid and excess Formamide heating Heat mixture to 150-160°C (Sand bath or heating mantle) Monitor via TLC reagents->heating cool Cool to Room Temperature Precipitate Forms heating->cool filter Filter solid product (Büchner funnel) cool->filter wash Wash with cold H₂O to remove excess formamide filter->wash dry Dry crude product wash->dry purify Recrystallize from Ethanol or Methanol dry->purify product 6-Bromo-8-nitro-4(3H)-quinazolinone purify->product

Caption: Experimental workflow for the one-pot synthesis of a substituted quinazolinone.

Detailed Protocol:

  • Materials and Reagents:

    • 3-Bromo-5-nitroanthranilic acid

    • Formamide (excess, >5 molar equivalents)

    • Ethanol or Methanol (for recrystallization)

    • Deionized Water

    • Standard laboratory glassware, heating mantle or sand bath, and magnetic stirrer

    • TLC plates (Silica gel 60 F254), appropriate mobile phase (e.g., Ethyl acetate/Hexane 7:3)

  • Step-by-Step Procedure:

    • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-Bromo-5-nitroanthranilic acid (1.0 eq) and formamide (5-10 eq).

    • Heating: Heat the mixture in a sand bath or with a heating mantle to a temperature of 150-160°C. Maintain this temperature with vigorous stirring.[1]

    • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A common mobile phase is petroleum ether:ethyl acetate (7:3). The reaction may require several hours (2-8 hours) for completion.[2]

    • Work-up: Once the reaction is complete (disappearance of starting material), remove the heat source and allow the mixture to cool to room temperature. A precipitate will typically form.

    • Isolation: Filter the solid product using a Büchner funnel and wash it thoroughly with cold water to remove any unreacted formamide and other water-soluble impurities.

    • Purification: Dry the crude product. For higher purity, recrystallize the solid from a suitable solvent such as methanol or ethanol.

    • Characterization: Confirm the identity and purity of the synthesized 6-Bromo-8-nitro-4(3H)-quinazolinone by measuring its melting point and using spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Method B: Two-Step Synthesis via a Benzoxazinone Intermediate

This versatile, two-step method offers greater control and allows for the introduction of diverse substituents at the N-3 position of the quinazolinone ring.[3] The first step involves acylation of the amino group and cyclization to form a stable benzoxazinone intermediate, which is then reacted with a primary amine or ammonia source.

Reaction Principle: The anthranilic acid is first treated with an acylating agent (e.g., acetyl chloride or acetic anhydride) to form the N-acyl derivative. Subsequent heating promotes intramolecular cyclization and dehydration to yield the 1,3-benzoxazin-4-one. This intermediate is then subjected to nucleophilic attack by an amine at the C-2 position, leading to ring-opening followed by recyclization to the final quinazolinone product.

G Figure 3: Two-Step Quinazolinone Synthesis Mechanism cluster_step1 Step 1: Benzoxazinone Formation cluster_step2 Step 2: Amination and Rearrangement start 3-Bromo-5-nitro- anthranilic acid acyl N-Acylation (+ Acyl Chloride/Anhydride) start->acyl intermediate1 N-Acyl Intermediate acyl->intermediate1 cyclize Cyclization/ Dehydration (Heat) intermediate1->cyclize benzoxazinone 6-Bromo-8-nitro- 2-alkyl-4H-benzo[d][1,3]oxazin-4-one cyclize->benzoxazinone amine Nucleophilic Attack (+ R'-NH₂) benzoxazinone->amine Intermediate Isolation intermediate2 Ring-Opened Amide amine->intermediate2 recyclize Intramolecular Cyclization/ Dehydration intermediate2->recyclize product Substituted Quinazolinone recyclize->product

Caption: General mechanism for the two-step synthesis of N3-substituted quinazolinones.

Detailed Protocol (Example using Acetic Anhydride and Ammonium Acetate):

  • Materials and Reagents:

    • 3-Bromo-5-nitroanthranilic acid

    • Acetic anhydride

    • Pyridine (catalytic amount)

    • Ammonium acetate

    • Glacial acetic acid

  • Step-by-Step Procedure:

    • Benzoxazinone Formation:

      • In a round-bottom flask, suspend 3-Bromo-5-nitroanthranilic acid (1.0 eq) in acetic anhydride (3-5 eq).

      • Add a catalytic amount of pyridine and reflux the mixture for 2-4 hours. Monitor the reaction by TLC.

      • After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product and quench excess anhydride.

      • Filter the solid, wash with water, and dry to yield crude 6-Bromo-2-methyl-8-nitro-4H-3,1-benzoxazin-4-one. This intermediate can be purified or used directly in the next step.

    • Quinazolinone Formation:

      • Combine the crude benzoxazinone (1.0 eq) and ammonium acetate (2-3 eq) in glacial acetic acid.

      • Reflux the mixture for 4-6 hours until TLC analysis indicates the consumption of the starting material.

      • Cool the reaction mixture and pour it into crushed ice.

      • Filter the resulting precipitate, wash thoroughly with water, and then with a cold, dilute sodium bicarbonate solution to remove residual acetic acid.

      • Dry the solid and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 6-Bromo-2-methyl-8-nitro-4(3H)-quinazolinone.

ParameterMethod A (Niementowski-type)Method B (Two-Step)
Key Reagents FormamideAcylating agent, Amine source
Temperature High (150-180°C)[2]Moderate to High (Reflux)
Complexity One-potTwo steps
Versatility Limited to 4(3H)-quinazolinoneAllows for diverse C2/N3 substitution
Typical Yields 60-95% (substrate dependent)[2]Generally good to excellent over two steps

Table 1: Comparison of Quinazolinone Synthesis Methodologies.

Part 2: Engaging the Aryl Bromide via C-N Cross-Coupling

The bromo substituent serves as a powerful handle for carbon-nitrogen bond formation, enabling the construction of more complex, fused polycyclic systems. The Ullmann condensation (or Goldberg reaction) is a classic copper-catalyzed method for coupling aryl halides with amines, amides, or other N-nucleophiles.[4][5] Intramolecular variants are particularly effective for constructing five- or six-membered rings.

Method C: Intramolecular Ullmann Condensation for Tricyclic Systems

Reaction Principle: This strategy requires initial modification of the anthranilic acid to introduce a tethered N-nucleophile. For example, N-acylation with a molecule containing a primary amine (e.g., 2-amino-N-(2-bromo-4-nitro-6-carboxyphenyl)acetamide) sets the stage for an intramolecular, copper-catalyzed cyclization. The reaction proceeds through a catalytic cycle involving a Cu(I)-amidate complex, oxidative addition of the aryl bromide, and reductive elimination to form the new C-N bond.[5] Modern protocols often use ligands like 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) to facilitate the reaction under milder conditions.[6]

G Figure 4: Catalytic Cycle for Ullmann C-N Coupling CuI Cu(I)X Cu_Amide L-Cu(I)-NR¹R² (Copper Amide Complex) CuI->Cu_Amide + Ligand (L) OxAdd Oxidative Addition (Ar-Br) Cu_Amide->OxAdd CuIII L-Cu(III)(Ar)(NR¹R²)(Br) OxAdd->CuIII RedElim Reductive Elimination CuIII->RedElim RedElim->CuI Regenerates Catalyst Product Ar-NR¹R² (Product) RedElim->Product Base + Base (e.g., K₂CO₃) + Amine (R¹R²NH) Base->Cu_Amide G Figure 5: Diazotization and Pschorr Cyclization Pathway start N-Aryl Anthranilic Acid Precursor diazotization Diazotization (NaNO₂, H⁺, 0-5°C) start->diazotization diazonium Aryl Diazonium Salt Intermediate diazotization->diazonium pschorr Pschorr Cyclization (Cu powder, Heat) diazonium->pschorr product Acridone Derivative pschorr->product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Recrystallization Solvent Selection for 2-Amino-3-bromo-5-nitrobenzoic Acid

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting advice for the critical process of selecting a suitable recrystalliz...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting advice for the critical process of selecting a suitable recrystallization solvent for 2-Amino-3-bromo-5-nitrobenzoic acid. The principles and protocols outlined herein are grounded in established chemical purification methodologies to ensure scientific integrity and successful experimental outcomes.

The Critical Role of Solvent Selection in Recrystallization

Recrystallization is a powerful technique for the purification of solid organic compounds. Its success hinges on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.[1] Upon cooling, the purified compound crystallizes out of the solution, leaving the impurities dissolved in the mother liquor.[1] The selection of an appropriate solvent is therefore the most critical parameter for achieving high purity and yield.

The molecular structure of 2-Amino-3-bromo-5-nitrobenzoic acid, featuring a carboxylic acid, an amino group, and a nitro group on a benzene ring, presents a unique set of solubility characteristics that must be carefully considered. The presence of polar functional groups suggests that polar solvents will be more effective.[2][3]

Solvent Selection Workflow

The following diagram outlines a systematic approach to selecting an appropriate recrystallization solvent for 2-Amino-3-bromo-5-nitrobenzoic acid.

Solvent_Selection_Workflow start Start: Crude 2-Amino-3-bromo- 5-nitrobenzoic acid solubility_test Solubility Test ~10 mg solid in 0.5 mL solvent start->solubility_test dissolves_cold Dissolves in cold solvent? solubility_test->dissolves_cold heat_solvent Heat to boiling dissolves_cold->heat_solvent No unsuitable_too_soluble Unsuitable: Too Soluble (Try a less polar solvent) dissolves_cold->unsuitable_too_soluble Yes dissolves_hot Dissolves in hot solvent? heat_solvent->dissolves_hot cool_solution Cool to room temperature, then in ice bath dissolves_hot->cool_solution Yes unsuitable_insoluble Unsuitable: Insoluble (Try a more polar solvent or a mixed solvent system) dissolves_hot->unsuitable_insoluble No crystals_form Crystals form? cool_solution->crystals_form suitable_solvent Suitable Single Solvent Found Proceed to bulk recrystallization crystals_form->suitable_solvent Yes crystals_form->unsuitable_too_soluble No (Oiling out or no precipitation) mixed_solvent Consider Mixed Solvent System (e.g., Ethanol/Water) unsuitable_insoluble->mixed_solvent

Caption: A stepwise decision-making workflow for selecting a recrystallization solvent.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the ideal characteristics of a recrystallization solvent for 2-Amino-3-bromo-5-nitrobenzoic acid?

A1: The ideal solvent should exhibit the following properties:

  • High solubility at elevated temperatures and low solubility at room temperature. This differential solubility is the cornerstone of recrystallization, allowing for dissolution when hot and crystallization upon cooling.[1][2][4]

  • Chemical inertness. The solvent must not react with the 2-Amino-3-bromo-5-nitrobenzoic acid.[5][6]

  • Appropriate boiling point. The boiling point should be high enough to provide a sufficient temperature gradient for solubility but not so high that it is difficult to remove from the purified crystals.[7]

  • Volatility. The solvent should be easily removed from the crystals after filtration.[4][6]

  • Impurities should be either highly soluble or insoluble. If impurities are highly soluble, they will remain in the mother liquor. If they are insoluble, they can be removed by hot filtration.[2][6]

Q2: Which solvents are good starting points for 2-Amino-3-bromo-5-nitrobenzoic acid?

A2: Given the polar nature of the molecule due to the carboxylic acid, amino, and nitro functional groups, polar solvents are the most promising candidates. Good starting points include:

  • Water: Often a good choice for polar compounds, especially those capable of hydrogen bonding.[3][5] However, the solubility of similar nitrobenzoic acids in water can be low even at boiling, so it might be more suitable as an anti-solvent in a mixed system.[8]

  • Alcohols (Ethanol, Methanol): These are excellent general-purpose polar solvents for recrystallizing a wide range of organic compounds, including substituted anilines and aromatic acids.[3][5] An ethanol/water mixture is a very common and effective mixed solvent system.[5]

  • Acetic Acid: Aromatic carboxylic acids can sometimes be recrystallized from acetic acid.[9]

Q3: My compound "oils out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or if the solution is supersaturated. To remedy this:

  • Add more solvent: The solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil and then allow it to cool slowly.[5]

  • Lower the cooling temperature: Allow the solution to cool more gradually to a temperature below the compound's melting point before inducing crystallization.

  • Change the solvent system: Select a solvent with a lower boiling point or use a mixed solvent system to adjust the polarity and solubility characteristics.[5]

Q4: No crystals are forming upon cooling. What are the next steps?

A4: If crystals do not form spontaneously, the solution may be supersaturated. You can induce crystallization by:

  • Scratching the inner surface of the flask: Use a glass rod to scratch the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Introduce a tiny crystal of the crude starting material into the cooled solution to act as a template for crystallization.

  • Reducing the volume of the solvent: If too much solvent was added, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.

Q5: The recrystallized product is still colored. How can I remove colored impurities?

A5: Colored impurities can often be removed by treating the hot solution with activated charcoal before filtration. The charcoal adsorbs the colored impurities onto its surface. Use a small amount of charcoal, as excessive use can also adsorb your product and reduce the yield. After adding the charcoal, the hot solution must be filtered to remove the charcoal before cooling.[10][11]

Candidate Solvents for 2-Amino-3-bromo-5-nitrobenzoic Acid

SolventBoiling Point (°C)PolarityRationale for Consideration/Exclusion
Water100HighGood for polar compounds; may have low solubility even when hot. Excellent as an anti-solvent with a more soluble partner like ethanol.[3]
Ethanol78HighExcellent general-purpose solvent for polar organic molecules.[3] An ethanol/water mixture is a highly recommended starting point.[5]
Methanol65HighSimilar to ethanol but with a lower boiling point. Good for relatively polar compounds.[3]
Acetic Acid118HighCan be effective for aromatic carboxylic acids.[9] Its high boiling point can make it difficult to remove.
Acetone56Medium-HighA good general-purpose solvent, but its low boiling point may not provide a large enough temperature gradient for efficient recrystallization.[3]
Ethyl Acetate77MediumA good solvent for compounds of intermediate polarity.[3] May be a suitable choice.
Toluene111LowGenerally better for non-polar or aromatic compounds.[3] Unlikely to be a good single solvent for this polar molecule.
Hexane69LowA non-polar solvent, unsuitable for dissolving the highly polar target compound.[3]

Experimental Protocol: Small-Scale Solvent Screening

This protocol outlines a systematic procedure for identifying a suitable recrystallization solvent for 2-Amino-3-bromo-5-nitrobenzoic acid.

Materials:

  • Crude 2-Amino-3-bromo-5-nitrobenzoic acid

  • A selection of candidate solvents (e.g., water, ethanol, methanol, ethyl acetate)

  • Small test tubes or vials

  • Hot plate or heating block

  • Pasteur pipettes

  • Glass stirring rod

Procedure:

  • Preparation: Place approximately 10-20 mg of the crude solid into several separate small test tubes.

  • Room Temperature Solubility Test: To the first test tube, add the first candidate solvent dropwise at room temperature, stirring after each addition, up to about 0.5 mL.

    • Observation: If the solid dissolves completely at room temperature, the solvent is unsuitable as a single recrystallization solvent because the recovery would be poor.[6]

  • Hot Solubility Test: If the solid is insoluble or sparingly soluble at room temperature, gently heat the test tube on a hot plate. Continue to add the solvent dropwise until the solid just dissolves.

    • Observation: If the solid does not dissolve in about 1-2 mL of hot solvent, it is likely not a suitable single solvent.[6]

  • Cooling and Crystallization: If the solid dissolves in the hot solvent, remove the test tube from the heat and allow it to cool slowly to room temperature. Then, place it in an ice-water bath to maximize crystal formation.

    • Observation: The ideal solvent will yield a good quantity of crystals upon cooling. If no crystals form, the compound may be too soluble, or the solution may be too dilute. If an oil forms, the solvent is not suitable under these conditions.

  • Mixed Solvent System Trial (if needed): If no single solvent is ideal, a mixed solvent system can be employed.[2]

    • Dissolve the compound in a minimal amount of a hot "good" solvent (one in which it is highly soluble, e.g., ethanol).

    • Slowly add a hot "poor" solvent (one in which it is insoluble, e.g., water) dropwise until the solution becomes faintly cloudy (the saturation point).

    • Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly as described in step 4.

  • Selection: Choose the solvent or solvent system that provides the best balance of high solubility when hot, low solubility when cold, and good crystal formation upon cooling for the bulk recrystallization.

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Unknown. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids - Chempedia. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromo-3-nitrobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • Unknown. (n.d.). Recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-bromo-5-nitrobenzenesulfonic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]

  • Unknown. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • Google Patents. (n.d.). US4288615A - Process for recovering 3-nitrobenzoic acid.
  • Organic Syntheses. (n.d.). p-NITROBENZOIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). US6833472B2 - Process for the purification of aromatic carboxylic acids.
  • Unknown. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization 2. Retrieved from [Link]

  • Sciencemadness.org. (2009, February 13). Synthesis of p-nitrobenzoic acid. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization. Retrieved from [Link]

  • ChemRxiv. (n.d.). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. Retrieved from [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. Retrieved from [Link]

  • Google Patents. (n.d.). US5117061A - Process of preparing substituted anilines.

Sources

Optimization

Controlling exotherms during nitration of 2-amino-3-bromobenzoic acid

Topic: Controlling exotherms during nitration of 2-amino-3-bromobenzoic acid Ticket ID: NIT-2A3B-EXO-001 Status: Open Support Level: Tier 3 (Senior Application Scientist) Executive Summary You are attempting the nitratio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling exotherms during nitration of 2-amino-3-bromobenzoic acid Ticket ID: NIT-2A3B-EXO-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

You are attempting the nitration of 2-amino-3-bromobenzoic acid to synthesize 2-amino-3-bromo-5-nitrobenzoic acid . This is a high-risk Electrophilic Aromatic Substitution (EAS) due to the conflicting electronic nature of the substrate and the high thermal potential of the nitrating media.[1]

The primary safety vector is the "Accumulation Effect." Because the substrate contains a deactivating carboxylic acid group and a deactivating bromine atom, the reaction kinetics can be sluggish at low temperatures (


).[1] If the nitrating agent is added faster than it is consumed, unreacted nitric acid accumulates.[1] Upon slight warming, this accumulated mass reacts simultaneously, leading to a catastrophic thermal runaway.

This guide provides a self-validating protocol to manage these thermal risks.

Module 1: Critical Process Parameters (CPP)

Before proceeding, understand the thermodynamic drivers of this reaction.[1]

ParameterSpecificationScientific Rationale
Solvent/Medium Conc.

(98%)
Acts as the solvent and catalyst.[1] It protonates

to generate the active electrophile, the nitronium ion (

), and absorbs water generated during nitration to drive equilibrium.[1]
Temperature

to

Critical Limit. Above

, the risk of oxidizing the amine (

) to tar increases.[1] Below

, viscosity increases, and reaction rate drops, risking reagent accumulation.
Addition Rate 0.1 eq/min (max)The rate of heat generation (

) must never exceed the cooling capacity (

) of your jacket/bath.[1]
Agitation High Shear / VortexThe reaction is heterogeneous initially (slurry).[1] Poor mixing creates "hot spots" where local concentration of

is high, leading to dinitration or oxidative decomposition.[1]

Module 2: Troubleshooting Guide & FAQs

Q1: The temperature isn't rising during the addition of Nitric Acid. Should I increase the addition rate?

A: ABSOLUTELY NOT. Diagnosis: You are likely experiencing Reagent Accumulation .[1] The Physics: At low temperatures, the activation energy barrier for nitrating the deactivated ring (due to


 and 

) is high.[1] The

is sitting unreacted in the vessel.[1] Immediate Action:
  • Stop Addition immediately.

  • Maintain cooling and increase stirring speed .

  • Wait for 15–30 minutes. If a delayed exotherm occurs (temp rises 2–5°C), allow it to subside before resuming at a slower rate.

  • Verification: Check the reaction mixture appearance. If it remains a thick slurry without any color change (usually to pale yellow/orange), the reaction has not started.[1]

Q2: The reaction mixture is turning dark brown/black instead of yellow.

A: Oxidative Decomposition is occurring. Diagnosis: The free amine (


) is being oxidized by the nitric acid rather than the ring being nitrated. This often happens if the temperature is too high (

) or if nitrous acid (

) is present.[1] Corrective Protocol:
  • Quench if the exotherm is uncontrollable.[1]

  • Prevention for Next Run: Add Urea (0.5 eq) to the sulfuric acid mixture before adding nitric acid. Urea scavenges nitrous acid (

    
    ), which catalyzes the oxidation of amines.[1]
    
  • Alternative: Consider protecting the amine as an acetamide (using acetic anhydride) before nitration, though this adds two synthetic steps.[1]

Q3: My yield is low, and I see multiple spots on TLC.

A: Regioselectivity Issues. Diagnosis:

  • Spot A (Target): 5-nitro isomer (Para to amine).

  • Spot B (Impurity): 4-nitro isomer or dinitro species.

  • Spot C (Baseline): Oxidized tar.[1] The Fix: Ensure the reaction is run in Concentrated Sulfuric Acid . In strong acid, the amine is protonated to an ammonium salt (

    
    ), which is meta-directing.[2] However, the competing directing effects of 
    
    
    
    and
    
    
    complicate this.[1]
  • Optimization: Keep the stoichiometry of

    
     strict (1.05 eq).[1] Excess nitric acid leads to dinitration.[1]
    

Module 3: Self-Validating Experimental Protocol

Safety Check: This procedure assumes a standard 10g - 50g scale. For kilo-scale, reaction calorimetry (RC1) data is required.

Phase 1: Preparation & Dissolution
  • Setup: 3-neck round bottom flask, mechanical stirrer (Teflon blade), internal thermometer (digital), dropping funnel with pressure-equalization.

  • Charge: Add Conc.

    
     (10 vol)  to the flask.
    
  • Cool: Place in an ice/salt bath to reach

    
    .
    
  • Substrate Addition: Slowly add 2-amino-3-bromobenzoic acid (1.0 eq) .

    • Checkpoint: Ensure full dissolution or a uniform slurry.[1] If clumps exist, break them before proceeding.

    • Exotherm Note: The heat of solution (amine protonation) will raise the temp.[1] Wait until ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       to proceed.[1][3]
      
Phase 2: The Critical Nitration Step[1]
  • Reagent Prep: In a separate beaker, prepare "Mixed Acid" (optional but recommended for smoother exotherms): Mix Fuming

    
     (1.05 eq)  with Conc. 
    
    
    
    (2 vol)
    . Cool this mixture to
    
    
    .
  • The Addition: Add the Mixed Acid dropwise.

    • Rule:

      
       must not exceed 
      
      
      
      .
    • Rule:

      
       (Jacket vs Internal) should be monitored.[1] If 
      
      
      
      widens while
      
      
      is stable, you are accumulating reagent.
  • Post-Stir: After addition, stir at

    
     for 1 hour, then allow to warm to 
    
    
    
    slowly over 2 hours.
Phase 3: Quenching (High Heat Release)
  • The Quench: Pour the reaction mixture onto Crushed Ice (50g per 10g substrate) .

    • Warning: This is highly exothermic (dilution of

      
      ).[1] Stir vigorously.
      
  • Isolation: The product (2-amino-3-bromo-5-nitrobenzoic acid) should precipitate as a yellow solid.[4] Filter and wash with water to remove acid.[1][5]

Module 4: Visualizations

Diagram 1: The "Accumulation Loop" Hazard Logic

This diagram illustrates the decision logic required to prevent thermal runaway.

NitrationSafety Start Start Nitric Acid Addition CheckTemp Check Internal Temp (Tint) Start->CheckTemp Rise Temp Rising Normally (2-3°C) CheckTemp->Rise Reaction Active NoRise No Temp Rise Observed CheckTemp->NoRise Reaction Dormant ActionContinue Continue Addition Maintain Cooling Rise->ActionContinue ActionStop STOP ADDITION Emergency Hold NoRise->ActionStop Success Reaction Complete Safe Quench ActionContinue->Success CheckStir Check Stirring/Viscosity ActionStop->CheckStir Wait Wait 15-30 mins (Induction Period) CheckStir->Wait Wait->Rise Reaction Starts Runaway HAZARD: Thermal Runaway (Massive Exotherm) Wait->Runaway If User Adds More Acid

Caption: Logic flow for monitoring reagent accumulation. The "No Temp Rise" path is the critical failure mode leading to runaway.[1]

Diagram 2: Reaction Workflow & Chemical Pathway

ChemicalPathway Substrate 2-amino-3-bromobenzoic acid (Substrate) Protonation Step 1: Protonation (Exothermic) Substrate->Protonation Dissolve in H2SO4 Reagents HNO3 / H2SO4 (Nitrating Agent) Reagents->Protonation Substitution Step 2: Nitration (EAS) Target: Position 5 Protonation->Substitution < 10°C Oxidation Side Reaction: Amine Oxidation (Tar) Protonation->Oxidation > 15°C or HNO2 present Product 2-amino-3-bromo- 5-nitrobenzoic acid Substitution->Product

Caption: Chemical pathway showing the temperature-dependent bifurcation between successful nitration and oxidative failure.

References

  • BenchChem Technical Support. (2025).[1][2][3] Managing exothermic reactions in the nitration of 2-amino-6-methylbenzoic acid. (Analogous anthranilic acid protocol).[1] Retrieved from

  • Organic Syntheses. (1940).[1] 2,4,6-Tribromobenzoic acid (Nitration/Diazotization safety protocols).[5] Org.[1] Synth. 1940, 20, 106. Retrieved from

  • National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary: 2-Amino-5-bromo-3-nitrobenzoic acid.[6] Retrieved from

  • Fisher Scientific. (2025).[1] Safety Data Sheet: 3-Amino-5-nitrobenzoic acid (General hazards of nitro-anthranilic acids). Retrieved from

Sources

Troubleshooting

Stability of 2-Amino-3-bromo-5-nitrobenzoic acid under basic conditions

Technical Support Center: 2-Amino-3-bromo-5-nitrobenzoic acid Welcome to the technical support guide for 2-Amino-3-bromo-5-nitrobenzoic acid. This document is designed for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Amino-3-bromo-5-nitrobenzoic acid

Welcome to the technical support guide for 2-Amino-3-bromo-5-nitrobenzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for experiments involving this molecule, particularly concerning its stability under basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2-Amino-3-bromo-5-nitrobenzoic acid in basic solutions?

When 2-Amino-3-bromo-5-nitrobenzoic acid is subjected to basic conditions, two principal degradation pathways are of concern:

  • Nucleophilic Aromatic Substitution (SNAr): The aromatic ring is electron-deficient due to the strong electron-withdrawing effects of the nitro (-NO₂) and carboxylic acid (-COOH) groups. This activates the ring for nucleophilic attack.[1][2] The bromine atom, being a good leaving group, can be displaced by a nucleophile. In aqueous basic solutions, the hydroxide ion (OH⁻) can act as a nucleophile, replacing the bromine atom to form 2-Amino-3-hydroxy-5-nitrobenzoic acid.[1]

  • Decarboxylation: Substituted benzoic acids, especially those with electron-withdrawing groups and ortho-amino groups, can be susceptible to decarboxylation (loss of CO₂) under certain conditions, such as elevated temperatures or in the presence of specific catalysts.[3][4] While this often requires significant heat, the electronic nature of this specific molecule could lower the energy barrier for this reaction, leading to the formation of 2-bromo-4-nitroaniline.

Q2: I am trying to deprotonate the carboxylic acid for a subsequent reaction. What type of base and conditions should I use to minimize degradation?

To simply deprotonate the carboxylic acid to its carboxylate form, the choice of base and reaction conditions is critical.

  • Recommended Bases: Use a non-nucleophilic, sterically hindered base. Bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are preferable to hydroxide-containing bases (like NaOH or KOH) or alkoxides.[3] Carbonate bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be used, particularly in aprotic solvents, as they are generally less nucleophilic than hydroxides.

  • Temperature: Perform the deprotonation and subsequent reaction at low temperatures. Cooling the reaction mixture to 0°C or below significantly reduces the rate of potential side reactions like SNAr and decarboxylation.[3]

  • Solvent: Use an anhydrous aprotic solvent (e.g., THF, DCM, acetonitrile) to minimize the presence of water and other nucleophiles that could compete in the reaction.

Q3: My solution of 2-Amino-3-bromo-5-nitrobenzoic acid turned from yellow to a darker orange/red upon adding a base. What is happening?

The observed color change is likely due to the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex.[1] This occurs during the first step of the SNAr reaction, where the nucleophile (e.g., OH⁻) adds to the aromatic ring.[1] The resulting complex is highly conjugated, causing a bathochromic shift (a shift to a longer wavelength of light absorption), which is perceived as a deepening of the color. While the formation of this intermediate is a key step in the substitution reaction, its observation is a strong indicator that SNAr is a competing pathway under your current conditions.

Q4: I'm seeing an unexpected peak in my LC-MS analysis that corresponds to the loss of bromine and the addition of 17 Da. What is this?

This observation strongly suggests a nucleophilic aromatic substitution (SNAr) reaction has occurred. The mass change corresponds to the replacement of a bromine atom (~79/81 Da) with a hydroxyl group (~17 Da) from a water or hydroxide source. This byproduct is 2-Amino-3-hydroxy-5-nitrobenzoic acid. This is a common issue when using strong aqueous bases or running reactions at elevated temperatures.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield or complete loss of starting material. 1. SNAr Degradation: The base is acting as a nucleophile and displacing the bromine. 2. Decarboxylation: Reaction temperature is too high.1. Switch to a non-nucleophilic base (DIPEA, TEA). 2. Run the reaction at a lower temperature (e.g., 0°C or -20°C). 3. Ensure the use of anhydrous solvents to exclude water.
Formation of multiple unexpected byproducts. 1. Multiple Reactive Sites: The molecule has several functional groups that can react under basic conditions. 2. Photodegradation: Nitroaromatic compounds can be light-sensitive.[5]1. Protect the reaction from light by wrapping the flask in aluminum foil. 2. Use milder reaction conditions (lower temperature, weaker base). 3. Perform a stability study (see Protocol 1) to identify the optimal conditions.
Inconsistent reaction outcomes. 1. Variable Water Content: Trace amounts of water in the solvent or reagents can lead to hydrolysis. 2. Atmospheric CO₂: For very strong, non-nucleophilic bases, atmospheric CO₂ can react and neutralize the base.1. Use freshly distilled, anhydrous solvents. 2. Dry reagents before use. 3. Run reactions under an inert atmosphere (Nitrogen or Argon).

Visualizing Degradation & Troubleshooting

Potential SNAr Degradation Pathway

The following diagram illustrates the addition-elimination mechanism for the SNAr reaction with a hydroxide ion. The formation of the resonance-stabilized Meisenheimer complex is the rate-determining step.[6][7]

SNAr_Mechanism Start 2-Amino-3-bromo- 5-nitrobenzoic acid Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate + OH⁻ (Addition) Base OH⁻ (Nucleophile) Product 2-Amino-3-hydroxy- 5-nitrobenzoic acid Intermediate->Product - Br⁻ (Elimination) LeavingGroup Br⁻ (Leaving Group) Intermediate->LeavingGroup Rearomatization

A simplified diagram of the SNAr pathway.

Troubleshooting Workflow

Use this decision tree to diagnose and resolve stability issues during your experiment.

Troubleshooting_Workflow Start Experiment Start: Add base to substrate CheckColor Observe immediate deep color change? Start->CheckColor Analyze Analyze reaction (TLC, LC-MS) CheckColor->Analyze No SNAr_Suspected High risk of SₙAr. Proceed with caution. CheckColor->SNAr_Suspected Yes CheckByproducts Byproducts detected? Analyze->CheckByproducts IdentifyByproduct Identify byproduct mass. Loss of Br, gain of OH? CheckByproducts->IdentifyByproduct Yes Success Proceed with reaction. Monitor over time. CheckByproducts->Success No Action_TempBase Action: 1. Lower Temperature to ≤ 0°C 2. Switch to non-nucleophilic base (e.g., DIPEA) IdentifyByproduct->Action_TempBase Yes OtherIssue Investigate other side reactions (e.g., reaction with solvent, decarboxylation). IdentifyByproduct->OtherIssue No SNAr_Suspected->Analyze

Sources

Reference Data & Comparative Studies

Validation

A Guide to the 1H NMR Spectral Interpretation of 2-Amino-3-bromo-5-nitrobenzoic Acid for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the suite of analytical techniques available, Nuclear Magnetic Resonance...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone for determining the molecular architecture of organic compounds. This guide provides an in-depth analysis and interpretation of the 1H NMR spectrum of 2-Amino-3-bromo-5-nitrobenzoic acid, a polysubstituted benzene derivative of interest in medicinal chemistry. We will explore the theoretical underpinnings of the expected spectrum, compare it with alternative analytical methodologies, and provide actionable protocols for sample analysis.

The Predicted 1H NMR Spectrum: A Detailed Analysis

The structure of 2-Amino-3-bromo-5-nitrobenzoic acid presents a unique electronic environment for its aromatic protons. The interplay of a strongly electron-donating amino group (-NH2), a moderately deactivating but ortho, para-directing bromo group (-Br), a strongly electron-withdrawing nitro group (-NO2), and a deactivating carboxylic acid group (-COOH) dictates the chemical shifts and coupling patterns of the two remaining aromatic protons.

Based on established principles of 1H NMR spectroscopy, we can predict the appearance of the spectrum. The benzene ring has two protons, which we will designate as H-4 and H-6.

  • Chemical Shift Prediction: Aromatic protons typically resonate in the region of 6.5-8.0 ppm[1]. The precise chemical shift is influenced by the electronic effects of the substituents.

    • The amino group (-NH2) is a strong electron-donating group, which increases electron density on the ring, particularly at the ortho and para positions, causing an upfield shift (to lower ppm values) of nearby protons[2][3].

    • The nitro group (-NO2) is a powerful electron-withdrawing group, which significantly deshields the aromatic protons, shifting them downfield (to higher ppm values)[1][4]. This effect is most pronounced at the ortho and para positions.

    • The bromo group (-Br) is an electronegative atom that exerts an inductive electron-withdrawing effect, causing some deshielding[5][6]. However, through resonance, it can donate electron density to the ring. Its overall effect is moderately deshielding.

    • The carboxylic acid group (-COOH) is an electron-withdrawing group, contributing to the overall deshielding of the aromatic protons[7][8]. The acidic proton of the carboxylic acid itself is expected to appear as a broad singlet at a very downfield chemical shift, typically between 10-13 ppm[1][7][9]. The amino group protons (-NH2) will also likely appear as a broad singlet, typically in the range of 0.5-4.0 ppm for aliphatic amines, but can be shifted downfield in aromatic amines[1].

    Considering the cumulative effects:

    • H-6 is ortho to the electron-withdrawing nitro group and meta to the electron-donating amino group and the bromo group. The strong deshielding effect of the nitro group is expected to dominate, placing this proton at a relatively downfield position.

    • H-4 is ortho to the bromo group and meta to the nitro and amino groups. The combined deshielding from the bromo and nitro groups will likely shift this proton downfield as well, but perhaps slightly upfield relative to H-6 due to the meta-relationship with the strong nitro group.

  • Splitting Pattern (Multiplicity): The two aromatic protons, H-4 and H-6, are meta to each other. This will result in a meta-coupling, which is typically small, on the order of 2-3 Hz[2][10]. Therefore, we expect to see two doublets in the aromatic region, each with a small coupling constant.

  • Integration: The relative areas under the peaks for H-4 and H-6 should each integrate to 1 proton. The amino group protons should integrate to 2 protons, and the carboxylic acid proton to 1 proton.

Summary of Predicted 1H NMR Data:

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
-COOH10.0 - 13.0Broad Singlet-1H
Aromatic H-6Downfield (e.g., 8.0 - 8.5)Doublet~2-3 (meta)1H
Aromatic H-4Downfield (e.g., 7.8 - 8.2)Doublet~2-3 (meta)1H
-NH2Variable (e.g., 4.0 - 6.0)Broad Singlet-2H

Comparative Analysis with Alternative Spectroscopic Techniques

While 1H NMR is a powerful tool, a comprehensive structural confirmation often relies on a combination of analytical methods.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
13C NMR Spectroscopy Provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.Complements 1H NMR by providing direct information on the carbon framework. Can confirm the number of different carbon environments.Less sensitive than 1H NMR, often requiring longer acquisition times. Does not provide information on proton-proton coupling.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups based on their characteristic vibrational frequencies.Quick and non-destructive. Excellent for identifying key functional groups like -COOH (broad O-H and C=O stretches), -NH2 (N-H stretches), and -NO2 (asymmetric and symmetric N-O stretches).Provides limited information about the overall molecular structure and connectivity.
Mass Spectrometry (MS) Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.High sensitivity, requires very small sample amounts. Provides the exact molecular weight (High-Resolution MS).Can be a destructive technique. Interpretation of fragmentation patterns can be complex.

Experimental Protocols

1H NMR Sample Preparation and Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Workflow for 1H NMR Analysis:

Figure 1. Standard workflow for preparing a sample for 1H NMR analysis.

Detailed Steps:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of 2-Amino-3-bromo-5-nitrobenzoic acid.

  • Solvent Selection and Dissolution: Dissolve the sample in a suitable deuterated solvent, such as DMSO-d6. DMSO-d6 is often a good choice for polar, acidic compounds as it can solubilize them effectively and its residual peak does not typically interfere with the aromatic region. The acidic and amino protons are also more likely to be observed in DMSO-d6 as their exchange with the solvent is slower than in protic solvents like D2O.

  • Sample Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition: Acquire the 1H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution). Key acquisition parameters to consider include the number of scans, relaxation delay, and spectral width.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts and coupling constants.

D2O Exchange Experiment

To confirm the assignment of the -COOH and -NH2 protons, a D2O exchange experiment is invaluable.

Figure 2. Workflow for a D2O exchange experiment to identify labile protons.

Conclusion

The 1H NMR spectrum of 2-Amino-3-bromo-5-nitrobenzoic acid is predicted to show two meta-coupled doublets in the aromatic region, along with broad singlets for the carboxylic acid and amino protons. The precise chemical shifts are a result of the complex interplay of electron-donating and electron-withdrawing substituents. By combining a thorough understanding of NMR principles with complementary analytical techniques such as 13C NMR, IR spectroscopy, and mass spectrometry, researchers can achieve a high degree of confidence in the structural assignment of this and similar molecules. The protocols outlined in this guide provide a robust framework for obtaining high-quality data to support drug discovery and development efforts.

References

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. 1

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. 2

  • #spectroscopy 1H NMR #coupling constant - YouTube. Link

  • 1 Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib - Modgraph. 11

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles - NC State University Libraries. 7

  • Video: NMR and Mass Spectroscopy of Carboxylic Acids - JoVE. 8

  • Video: NMR Spectroscopy of Benzene Derivatives - JoVE. 12

  • 1 H– 1 H Coupling in Proton NMR - ACD/Labs. 10

  • Nitrobenzene HNMR splitting (simple explanation for a HS student in Gr 12). 4

  • Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts | Analytical Chemistry. Link

  • 1H NMR Coupling Constants - Organic Chemistry Data. Link

  • NMR Coupling Constants - Chemical Instrumentation Facility. Link

  • Carboxylic Acid Spectroscopy - CH 336 - Oregon State University. 9

  • Describe the 1H NMR spectrum you would expect for each of the fol... - Pearson. 5

  • 1H NMR Chemical Exchange Techniques Reveal Local and Global Effects of Oxidized Cytosine Derivatives - PMC. Link

  • C2H5Br CH3CH2Br bromoethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 bromoethane 1-H nmr explaining spin-spin coupling for line splitting ethyl bromide doc brown's advanced organic chemistry revision notes. 6

  • Magnetic anisotropy of the nitro group studied by nuclear magnetic resonance. 13

  • 20.3: Predicting a 1H-NMR Spectrum From The Structure - Chemistry LibreTexts. Link

  • 1H Chemical Shifts in NMR. Part 20--anisotropic and Steric Effects in Halogen Substituent Chemical Shifts (SCS), a Modelling and Ab Initio Investigation - PubMed. Link

  • Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Link

  • Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group - Cherry. 3

  • H NMR Spectroscopy. 14

  • 6.6: ¹H NMR Spectra and Interpretation (Part I) - Chemistry LibreTexts. Link

  • Ch 13 - Aromatic H - University of Calgary. Link

  • NMR Chemical Shift Values Table - Chemistry Steps. Link

  • pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids - BMRB. Link

  • Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides - Royal Society Publishing. Link

  • NMR Chemical Shifts in Amino Acids: Effects of Environments, Electric Field, and Amine Group Rotation - UNT Digital Library. Link

  • NMR Spectroscopy of Benzene Derivatives - Moodle. 15

  • 3-Bromo-5-nitrobenzoic acid(6307-83-1) 1H NMR spectrum - ChemicalBook. Link

  • Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd - Modgraph. 16

  • 2-Amino-5-bromo-3-nitrobenzoic acid | C7H5BrN2O4 | CID 18431478 - PubChem. Link

  • 2-Amino-5-bromo-3-nitrobenzoic acid. Link

  • 2-Amino-5-bromo-3-nitrobenzoic acid | CAS 58580-07-7 | SCBT. Link

  • 773108-00-2|2-Amino-3-bromo-5-nitrobenzoic acid|BLD Pharm. Link

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Comparative

Comparative Guide: Mass Spectrometry Fragmentation of Cucurbitacin I (CAS 17601-77-3)

Executive Summary Cucurbitacin I (CuI) , a potent STAT3 inhibitor, presents a unique analytical challenge in drug development due to its structural homology with co-occurring analogs like Cucurbitacin B (CuB) and E (CuE)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cucurbitacin I (CuI) , a potent STAT3 inhibitor, presents a unique analytical challenge in drug development due to its structural homology with co-occurring analogs like Cucurbitacin B (CuB) and E (CuE). While all three share the tetracyclic cucurbitane skeleton, CuI is distinguished by the absence of the C-25 acetoxy group found in CuB.

This guide details the LC-MS/MS fragmentation patterns required to unequivocally differentiate CuI from its metabolic and structural analogs. It prioritizes Negative Electrospray Ionization (ESI-) as the gold standard for quantification in complex biological matrices (plasma/tissue) due to superior signal-to-noise ratios compared to positive mode.

Chemical Profile & Ionization Logic[1]

FeatureSpecification
Compound Name Cucurbitacin I (Elatericin B)
CAS Number 17601-77-3
Molecular Formula C₃₀H₄₂O₇
Molecular Weight 514.65 g/mol
Primary Ionization ESI Negative [M-H]⁻
Precursor Ion (m/z) 513.2
Key Structural Differentiator Lack of Acetyl group at C-25 (vs. CuB/CuE)
Mechanism of Fragmentation

In ESI(-), Cucurbitacin I deprotonates at the hydroxyl groups. The fragmentation pathway is driven by remote hydrogen rearrangement and inductive cleavage.

  • Water Loss (Neutral Loss -18 Da): The highly oxygenated skeleton readily loses water molecules.

  • Side Chain Cleavage: The C17-C20 bond is labile. Unlike CuB, CuI cannot lose an acetyl group (-60 Da), making the absence of the [M-H-60]⁻ transition the primary confirmation of identity.

Comparative Fragmentation Analysis

The following table contrasts CuI with its most common interference, Cucurbitacin B.

Table 1: MRM Transition Comparison (ESI Negative)
AnalytePrecursor [M-H]⁻Quantifier Ion (Q3)Qualifier IonCollision Energy (eV)Mechanism of Q3 Formation
Cucurbitacin I 513.2 451.2 389.2 -35 to -45Loss of H₂O + CO₂ (Decarboxylation/Dehydration)
Cucurbitacin B 557.3497.3515.3-25 to -30Loss of Acetyl Group (-60 Da)
Cucurbitacin E 555.3495.3113.0-25 to -30Loss of Acetyl Group (-60 Da)

Critical Insight: If you observe a transition of Precursor - 60 Da, the analyte is likely not Cucurbitacin I. This specific neutral loss is diagnostic for the acetylated forms (CuB/CuE).

Visualization of Analytical Workflow

Diagram 1: LC-MS/MS Decision Pathway

This workflow illustrates the logical steps to separate and identify CuI from a raw matrix.

G Start Biological Sample (Plasma/Tissue) Extraction Liquid-Liquid Extraction (Ethyl Acetate) Start->Extraction LC UPLC Separation (C18 Column) Extraction->LC ESI ESI Source (-) Negative Mode LC->ESI Q1_Scan Q1 Selection Target: m/z 513.2 ESI->Q1_Scan Decision Check Isomers Q1_Scan->Decision Path_B Precursor m/z 557.3 (Cucurbitacin B) Decision->Path_B Retention Time > X Path_I Precursor m/z 513.2 (Cucurbitacin I) Decision->Path_I Retention Time < X CID Collision Induced Dissociation (Argon Gas) Path_I->CID Frag_Check Neutral Loss Check CID->Frag_Check Result_B Loss of 60 Da (Acetyl) NOT Cucurbitacin I Frag_Check->Result_B Transition 557->497 Result_I Loss of H2O/Side Chain CONFIRMED Cucurbitacin I Frag_Check->Result_I Transition 513->451

Caption: Logical workflow for differentiating Cucurbitacin I from acetylated analogs using precursor selection and neutral loss analysis.

Validated Experimental Protocol

This protocol is synthesized from high-sensitivity PK/PD studies validated for cucurbitacin quantification.

A. Chromatographic Conditions (UPLC)
  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 × 50 mm, 1.8 µm) or Phenomenex Kinetex C18.

  • Temperature: 40°C.[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for pH stability).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: Linear ramp to 90% B

    • 5-6 min: Hold 90% B

    • 6.1 min: Re-equilibrate 10% B

  • Flow Rate: 0.3 - 0.4 mL/min.

B. Mass Spectrometry Parameters (Triple Quadrupole)
  • Source: ESI Negative Mode.

  • Capillary Voltage: -4500 V.

  • Desolvation Temp: 500°C.

  • Cone Voltage: 30-40 V (Compound dependent, optimize for m/z 513).

  • Collision Gas: Argon.

C. Sample Preparation (Self-Validating Step)

To ensure the protocol works, include an Internal Standard (IS) such as Ginsenoside Rb1 or Glycyrrhizic Acid (both ionize well in negative mode).

  • Aliquot 50 µL plasma.

  • Add 150 µL ACN containing IS (Protein Precipitation).

  • Vortex 1 min, Centrifuge 10 min at 12,000 rpm.

  • Inject 5 µL of supernatant.

Fragmentation Pathway Diagram[5][6]

This diagram visualizes the specific mass losses for Cucurbitacin I, highlighting the absence of the acetyl cleavage.

Frag Parent Precursor Ion [M-H]- m/z 513.2 Step1 Dehydration [M-H-H2O]- m/z 495.2 Parent->Step1 -18 Da (H2O) Contrast Acetylated Analog (CuB) Loss of AcOH (-60) m/z 497 Parent->Contrast FORBIDDEN PATHWAY (Differentiates CuI from CuB) Step2 Major Fragment [M-H-H2O-CO2]- m/z 451.2 (Quantifier) Step1->Step2 -44 Da (CO2) Step3 Skeletal Cleavage m/z 389.2 (Qualifier) Step2->Step3 Deep Cleavage

Caption: ESI(-) Fragmentation pathway of Cucurbitacin I. Note the 'Forbidden Pathway' which only occurs in Acetyl-containing analogs like Cucurbitacin B.

References

  • Metabolite Profiling and Quantitation of Cucurbitacins. (2019). Scientific Reports. Validates the use of MRM for cucurbitacin quantification and ESI negative mode preference.

  • Mass Spectrometric Analysis of Cucurbitacins and Dihydrocucurbitacins. (2023). Molecules. detailed fragmentation patterns and differentiation of dihydro- analogs.[2][3]

  • Simultaneous determination of cucurbitacin B, E and I in plasma. (2014). Journal of Chromatography B. Establishes specific MRM transitions and pharmacokinetic applications.

  • Identification of Metabolite Interference in LC-MS. (2023). Analytical Chemistry. Discusses strategies for separating isobaric interferences in metabolomics.

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Safety & Regulatory Compliance

Safety

Proper Disposal of 2-Amino-3-bromo-5-nitrobenzoic Acid: A Guide for Laboratory Professionals

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is paramount, extending from their initial synthesis and application to their ultimate disposal. This gui...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is paramount, extending from their initial synthesis and application to their ultimate disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Amino-3-bromo-5-nitrobenzoic acid, a halogenated nitroaromatic compound. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This document is structured to provide not just procedural instructions, but also the scientific rationale underpinning these essential safety measures.

Understanding the Hazard Profile

  • Skin Irritation (Category 2) [1]

  • Serious Eye Irritation (Category 2) [1]

  • May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3) [1]

The presence of both a halogen (bromine) and a nitro group on an aromatic ring suggests that this compound is likely to be persistent in the environment and may have toxic effects on aquatic life.[2] Therefore, it must be treated as hazardous waste.

Table 1: Hazard Information for 2-Amino-3-bromo-5-nitrobenzoic Acid and Structurally Similar Compounds

Chemical NameCAS NumberGHS Hazard StatementsSource
2-Amino-5-bromo-3-nitrobenzoic acid58580-07-7H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
3-Bromo-5-nitrobenzoic acid6307-83-1H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3]
2-Amino-5-nitrobenzoic acid616-79-5H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[4]

Regulatory Framework: Adherence to OSHA and EPA Standards

The disposal of 2-Amino-3-bromo-5-nitrobenzoic acid falls under the purview of several regulatory bodies, primarily the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the development of a Chemical Hygiene Plan (CHP) for laboratories. The CHP must outline specific procedures for the safe handling and disposal of hazardous chemicals.

  • EPA's Resource Conservation and Recovery Act (RCRA): RCRA governs the management of hazardous waste from "cradle-to-grave." 2-Amino-3-bromo-5-nitrobenzoic acid waste must be managed in accordance with RCRA regulations, which include proper identification, storage, and disposal through a licensed hazardous waste facility.

Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of 2-Amino-3-bromo-5-nitrobenzoic acid.

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Nitrile gloves are recommended.

  • Body Protection: A lab coat should be worn.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator may be necessary.

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate proper disposal.

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for 2-Amino-3-bromo-5-nitrobenzoic acid and any materials contaminated with it (e.g., weighing boats, contaminated gloves).

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "2-Amino-3-bromo-5-nitrobenzoic acid," and the date accumulation started.

  • Incompatible Materials: Do not mix this waste with other waste streams, especially strong oxidizing agents or bases.

On-Site Accumulation

Waste should be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Container Integrity: Ensure the waste container is kept tightly closed except when adding waste.

  • Secondary Containment: The waste container should be placed in a secondary container to prevent the release of material in case of a leak.

Final Disposal

The recommended method for the final disposal of halogenated nitroaromatic compounds is high-temperature incineration by a licensed hazardous waste disposal company. This process effectively destroys the organic molecule, converting it into less harmful inorganic compounds.

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS office will provide specific instructions for waste pickup and will have contracts with licensed hazardous waste disposal vendors.

  • Waste Manifest: A hazardous waste manifest will be required for off-site transportation. This document tracks the waste from your facility to its final destination.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 2-Amino-3-bromo-5-nitrobenzoic acid.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_accumulation On-Site Accumulation cluster_disposal Final Disposal start Start: Need to dispose of 2-Amino-3-bromo-5-nitrobenzoic acid ppe Don appropriate PPE: - Goggles - Gloves - Lab Coat start->ppe container Select a designated hazardous waste container ppe->container labeling Label container with: - 'Hazardous Waste' - Chemical Name - Date container->labeling segregation Segregate from incompatible materials labeling->segregation saa Store in a designated Satellite Accumulation Area (SAA) segregation->saa containment Use secondary containment saa->containment closed Keep container closed containment->closed ehs Contact Environmental Health & Safety (EHS) Office closed->ehs pickup Arrange for waste pickup by a licensed vendor ehs->pickup incineration High-temperature incineration is the final disposal method pickup->incineration

Caption: Disposal workflow for 2-Amino-3-bromo-5-nitrobenzoic acid.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 2-Amino-3-bromo-5-nitrobenzoic acid is a critical responsibility for all laboratory personnel. By understanding the chemical's hazards, adhering to regulatory requirements, and following a systematic disposal protocol, researchers can ensure a safe working environment and minimize their environmental impact. Always consult your institution's Chemical Hygiene Plan and Environmental Health and Safety office for specific guidance.

References

  • PubChem Compound Summary for CID 18431478, 2-Amino-5-bromo-3-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

  • 2-Amino-5-bromo-3-nitrobenzoic acid. Chemsrc. [Link]

  • 2-Amino-5-bromo-3-nitrobenzoic acid - Exposure Predictions. U.S. Environmental Protection Agency. [Link]

  • 2-Amino-5-bromo-3-nitrobenzoic acid - Cancer Hazard. U.S. Environmental Protection Agency. [Link]

  • 2-AMINO-3-CHLORO-5-NITROBENZOIC ACID SDS. X-Chemical. [Link]

  • Hazardous Substance Fact Sheet: Benzoic Acid. New Jersey Department of Health. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-bromo-5-nitrobenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-3-bromo-5-nitrobenzoic acid
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